1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone
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Overview
Description
1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a hydroxypropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-fluorophenylpiperazine with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxyacetophenone under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}benzonitrile
- 4-[(4-Fluorophenyl)piperazin-1-yl]methyl-2-hydroxybenzonitrile
- 4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxybenzene
Uniqueness
1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-16(25)17-2-8-21(9-3-17)27-15-20(26)14-23-10-12-24(13-11-23)19-6-4-18(22)5-7-19/h2-9,20,26H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPYODFBLHRECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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